Sephadex G-25 superfine DNA grade

Description

Historical Trajectory of Size Exclusion Chromatography Resins in Molecular Biology

The concept of separating molecules based on their size has its roots in the early 20th century with observations of "molecular sieve" effects in zeolites. nih.gov However, the application of this principle to biological macromolecules truly began to take shape in the mid-20th century. In the 1950s, researchers noted that neutral small molecules and oligomers could be separated based on decreasing molecular weight using columns packed with cross-linked polystyrene ion-exchange resins. chromatographyonline.comchromatographyonline.com A significant breakthrough came when Lathe and Ruthven demonstrated the separation of biopolymers by size using starch granules, where larger molecules eluted before smaller ones. chromatographyonline.com

This pioneering work laid the foundation for the development of more sophisticated and stable gel filtration media. The introduction of Sephadex by Pharmacia (now Cytiva) in 1959 marked a turning point for biochemists. chromatographyonline.comchromatographyonline.comsunresinlifesciences.com These cross-linked dextran (B179266) gels quickly became a laboratory staple, largely replacing dialysis for desalting and buffer exchange in biopolymer preparations. chromatographyonline.comchromatographyonline.com The development of various gel types, including agarose (B213101) and polyacrylamide, further expanded the applications of size exclusion chromatography (SEC) in molecular biology. researchgate.netwikipedia.org The evolution continued with the introduction of high-performance silica-based and hydrophilic polymer packings in the 1970s and rigid, non-compressible cross-linked polystyrene packings in the mid-1980s, enabling faster and more efficient separations. chromatographyonline.comchromatographyonline.com

The Evolution and Specificity of Sephadex G-25 for Deoxyribonucleic Acid Applications

Initially, Sephadex was primarily utilized for the purification of proteins and other biopolymers. chromatographyonline.comchromatographyonline.com However, its utility in nucleic acid research soon became apparent. Sephadex G-25, with its specific fractionation range, proved to be highly effective for desalting and purifying transfer RNA, DNA, and oligonucleotides. sunresinlifesciences.com The "G-25" designation signifies a particular degree of cross-linking, resulting in a pore size suitable for separating molecules within a specific molecular weight range. sunresinlifesciences.com

The development of "DNA Grade" and "Superfine" variants of Sephadex G-25 represented a significant advancement for nucleic acid applications. The "Superfine" grade, with its smaller particle size (20–80 µm), provides higher resolution separations, which is crucial for the precise purification of DNA fragments. sunresinlifesciences.comscientificlabs.co.uk The "DNA Grade" certification ensures that the resin is free from DNases and RNases, which could otherwise degrade the nucleic acid samples. sigmaaldrich.com This specialized grade is tested to guarantee high recovery of DNA fragments greater than 10 bases in length, making it ideal for purifying oligonucleotides after synthesis or labeling. scientificlabs.co.ukneobits.com

Theoretical Underpinnings of Macromolecular Separation via Gel Filtration for Nucleic Acids

Gel filtration, also known as size exclusion chromatography, separates molecules based on their hydrodynamic volume. wikipedia.orgbioted.es The stationary phase consists of porous beads, in this case, cross-linked dextran. sunresinlifesciences.combioted.es The mobile phase, an aqueous buffer, carries the sample through the column. bioted.es

The separation principle is based on the differential access of molecules to the pores of the beads. bioted.es Larger macromolecules, such as long DNA fragments, cannot enter the pores and are thus excluded from a significant portion of the column's volume. They travel through the interstitial space between the beads, resulting in a shorter path and faster elution. bioted.es Smaller molecules, like salts, nucleotides, and short oligonucleotides, can penetrate the pores of the gel matrix. bioted.es Their path through the column is therefore longer, as they spend time diffusing in and out of the pores, leading to a slower elution. bioted.es

The Ogston model provides a theoretical framework for understanding the behavior of macromolecules in a random meshwork of fibers, such as a gel filtration matrix. researchgate.net This model helps to predict the relationship between a molecule's size and its elution behavior. researchgate.net For nucleic acids, which have a distinct rod-like structure, their hydrodynamic volume is a key determinant of their separation profile. Gel filtration chromatography has been successfully used to separate various nucleic acid species, including plasmid DNA, and to remove contaminants like phenol (B47542) from nucleic acid preparations. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to Sephadex G-25 Superfine DNA Grade.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Matrix | Cross-linked dextran with epichlorohydrin | sunresinlifesciences.comsigmaaldrich.com |

| Particle Size (dry) | 20-80 µm | scientificlabs.co.ukfishersci.ca |

| Fractionation Range (Globular Proteins) | 1,000 - 5,000 Da | sunresinlifesciences.comscientificlabs.co.uk |

| Fractionation Range (Dextrans) | 100 - 5,000 Da | sunresinlifesciences.com |

| DNA Exclusion Limit | ≥ 10 base pairs | scientificlabs.co.uksigmaaldrich.com |

| pH Stability | 2-13 | sunresinlifesciences.comscientificlabs.co.uk |

| Bed Volume | 4-6 mL/g dry gel | scientificlabs.co.uksigmaaldrich.com |

Table 2: Research Findings and Applications

| Application | Key Finding | Reference |

|---|---|---|

| Oligonucleotide Purification | High recovery (>90%) of oligonucleotides and small DNA fragments after synthesis or labeling. | scientificlabs.co.uk |

| Desalting and Buffer Exchange | Rapid and efficient removal of salts and other small molecules from nucleic acid samples, crucial for downstream applications like PCR and sequencing. | sunresinlifesciences.comcytivalifesciences.com |

| Purification of Labeled Nucleic Acids | Effectively separates labeled nucleic acids from unincorporated probes. | sunresinlifesciences.com |

| Fractionation of tRNA | Has been used in gradient partition chromatography to fractionate transfer RNA. | sunresinlifesciences.com |

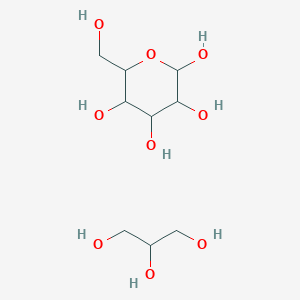

Structure

2D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVZFFJGCURNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chromatographic Matrix Design and Functional Implications for Dna Purification

Dextran (B179266) Cross-linking Density and its Deterministic Role in DNA Exclusion Limits

Sephadex is a gel filtration medium created by cross-linking the polysaccharide dextran with epichlorohydrin. sigmaaldrich.comsunresinlifesciences.com The "G" in its nomenclature stands for gel, and the number "25" corresponds to the water regain value multiplied by ten, which is inversely related to the degree of cross-linking. sigmaaldrich.com This cross-linking process creates a porous three-dimensional matrix. sunresinlifesciences.com

The density of these cross-links is a critical design feature that dictates the pore size of the resin beads and, consequently, their molecular fractionation range. sunresinlifesciences.com For Sephadex G-25, the specific degree of cross-linking results in a molecular weight exclusion limit of approximately 5,000 Daltons for globular proteins. avantorsciences.comcytivalifesciences.comsigmaaldrich.com This property is leveraged for the group separation of molecules, where larger molecules are separated from smaller ones. cytivalifesciences.com

In the context of DNA purification, this exclusion limit is highly effective. DNA molecules, being larger than the pores of the G-25 matrix, are excluded and pass through the column in the void volume. scientificlabs.co.uk Conversely, smaller molecules, such as salts, unincorporated nucleotides (dNTPs), and primers that are shorter than 10 base pairs, can enter the beads. sigmaaldrich.comscientificlabs.co.uk This differential entry into the matrix allows for their retention and effective separation from the larger DNA fragments, which elute first. cytivalifesciences.com This makes Sephadex G-25 ideal for applications like desalting and buffer exchange of DNA solutions. sunresinlifesciences.comavantorsciences.comlabmartgh.com

Table 1: Sephadex G-25 Fractionation Ranges

| Molecule Type | Fractionation Range (Daltons) | Exclusion Limit |

|---|---|---|

| Globular Proteins | 1,000–5,000 | ~5,000 Da |

| Dextrans | 100–5,000 | Not specified |

| DNA | Not applicable (excluded) | ≥ 10 base pairs |

Impact of "Superfine" Particle Dimensions on Resolution and Efficiency in DNA Chromatography

The designation "superfine" refers to the particle size of the Sephadex G-25 beads, which typically range from 20 to 50 micrometers. avantorsciences.comsigmaaldrich.com This small and uniform particle size is a key factor in achieving high-resolution separations in chromatography. cytivalifesciences.comrestek.com

The impact of "superfine" particle dimensions on chromatographic performance is multifaceted:

Higher Resolution and Efficiency: Smaller particles increase column efficiency. restek.comchromatographyonline.com This is because they provide shorter diffusion distances for molecules, leading to less band broadening and sharper, more well-defined elution peaks. sigmaaldrich.comcytivalifesciences.com A column with higher efficiency can better separate molecules of similar sizes.

Improved Packing and Flow: A narrow particle size distribution allows for a more uniform and stable packed bed. chromatographytoday.com This uniformity minimizes channeling and results in more consistent flow characteristics, which is crucial for reproducible separations.

Enhanced Recovery: The hydrophilic dextran matrix minimizes non-specific adsorption, and the efficient flow dynamics within a well-packed column of superfine beads contribute to high sample recovery, often exceeding 90% for DNA. sunresinlifesciences.comscientificlabs.co.uklabmartgh.com

While smaller particles generally lead to better resolution, they also generate higher back pressure. chromatographyonline.com However, for the typical laboratory-scale applications of Sephadex G-25 superfine, such as in spin columns, this is not a limiting factor. sigmaaldrich.comupenn.edu The trade-off results in highly efficient separations, making the superfine grade ideal for micro-preparative work where resolution is paramount. sigmaaldrich.comcytivalifesciences.com

Table 2: Sephadex G-25 Particle Size Grades and Characteristics

| Grade | Particle Size (Dry) | Primary Application |

|---|---|---|

| Superfine | 20–50 µm | High-resolution lab separations |

| Fine | 20–80 µm | Routine lab separations |

| Medium | 50–150 µm | Large-scale group separations |

| Coarse | Not specified | Industrial-scale separations with high flow rates |

Methodologies for Ensuring Nuclease Absence and High Recovery in "DNA Grade" Sephadex Resins

The "DNA Grade" specification for Sephadex G-25 superfine resin indicates that it meets stringent quality criteria for use in molecular biology applications where preserving the integrity of DNA is critical. sigmaaldrich.comscientificlabs.co.uk This involves ensuring the absence of deoxyribonucleases (DNases) and ribonucleases (RNases) and guaranteeing high recovery of the DNA sample. sigmaaldrich.comcytivalifesciences.com

Methodologies to achieve this standard include:

Rigorous Nuclease Testing: Each batch of DNA grade resin is tested to confirm the absence of nuclease activity. sigmaaldrich.com This is typically done by incubating the resin with specific DNA substrates, such as plasmid DNA (like pBR322) and DNA fragments (like λ HindIII fragments), and then analyzing the samples by agarose (B213101) gel electrophoresis. sigmaaldrich.com The absence of any degradation, such as the conversion of supercoiled plasmid to nicked or linear forms, confirms the resin is free of DNase activity. sigmaaldrich.com Similar assays are performed with RNA substrates to check for RNase contamination. sigmaaldrich.com

Aseptic Handling and Storage: While the manufacturing process itself involves steps to inactivate nucleases, recommendations for handling and storage aim to prevent subsequent microbial contamination, which is a common source of nucleases. For long-term storage of the swollen resin, the use of a bacteriostatic agent like 20% ethanol (B145695) is often suggested. scientificlabs.co.uk

High Recovery Assurance: The product is tested to ensure a high and reproducible recovery of DNA, which is typically greater than 90%. scientificlabs.co.ukcytivalifesciences.com This ensures that the resin's hydrophilic matrix does not irreversibly bind the nucleic acids, allowing for quantitative recovery of the purified sample. sunresinlifesciences.comlabmartgh.com

These quality control measures ensure that Sephadex G-25 superfine DNA grade provides a reliable and inert medium for purifying DNA samples for sensitive downstream applications like PCR, sequencing, and labeling reactions. sunresinlifesciences.comscientificlabs.co.uk

Advanced Methodologies for Nucleic Acid Purification Utilizing Sephadex G 25 Superfine Dna Grade

Optimization of Column Preparation and Bed Characteristics for DNA Separation

The performance of Sephadex G-25 in DNA purification is critically dependent on the meticulous preparation of the chromatography column and the characteristics of the packed resin bed.

Strategies for Resin Hydration and Homogeneous Column Packing

Proper hydration of the dry Sephadex G-25 powder is the initial and one of the most crucial steps. The resin must be swollen in an appropriate buffer before packing. cytivalifesciences.comcytivalifesciences.co.jp The swelling process can be carried out at room temperature for about 3 hours or accelerated by heating in a boiling water bath for 1 hour. cytivalifesciences.co.jp It is imperative to avoid magnetic stirrers during hydration as they can fracture the beads. After complete swelling, the supernatant should be decanted, and the resin suspended in the desired buffer to create a slurry of approximately 75% settled gel to 25% buffer. sigmaaldrich.com Degassing the slurry under vacuum is recommended to prevent the formation of air bubbles within the column, which can disrupt the flow and compromise separation. sigmaaldrich.com

For homogeneous column packing, the slurry should be poured into the column in a single, continuous motion to avoid stratification. Using a glass rod held against the column wall can help prevent the introduction of air bubbles. After pouring the slurry, the column should be connected to a pump and packed at a flow rate slightly higher than that intended for the separation to ensure a stable and uniformly packed bed. sigmaaldrich.com Passing 2 to 3 column volumes of buffer through the column helps to stabilize the bed. sigmaaldrich.com

Influence of Buffer Composition and Ionic Environment on DNA Elution Profiles

The composition and ionic strength of the buffer play a significant role in the elution profile of DNA from a Sephadex G-25 column. Size exclusion chromatography should ideally separate molecules based solely on their hydrodynamic radius. cytivalifesciences.com However, the dextran (B179266) matrix of Sephadex can possess a small number of residual ionic groups. cytivalifesciences.com This can lead to undesirable ionic interactions between the resin and the charged DNA molecules.

At low ionic strengths, electrostatic repulsion between the negatively charged DNA and any negative charges on the resin can cause the DNA to elute earlier than expected. cytivalifesciences.com Conversely, if there are positive charges on the resin, ionic attraction can retard the DNA elution. To minimize these ionic interactions, it is often recommended to use a buffer with a moderate salt concentration, such as 25 mM Sodium chloride. sigmaaldrich.com For applications where the presence of salt is undesirable, volatile buffers like 100 mM ammonium (B1175870) acetate (B1210297) or 100 mM ammonium hydrogen carbonate can be employed. sigmaaldrich.com

The pH of the buffer also influences DNA elution. High pH conditions can increase the negative charge on both the silica-like surfaces and the DNA, leading to greater electrostatic repulsion and facilitating elution. nih.gov The choice of buffer components is also critical. For instance, studies have shown that different amino acid buffers can affect DNA adsorption and elution, with positively charged amino acids potentially promoting adsorption. nih.gov

Empirical Determination of Optimal Column Geometry and Flow Parameters for Nucleic Acids

The optimal column geometry and flow rate for nucleic acid purification are determined empirically and depend on the specific application. For group separations like desalting, where the goal is to separate large DNA molecules from small contaminants, shorter and wider columns are generally more productive. ustc.edu.cn A bed height of up to 10 cm is often sufficient for such applications. sigmaaldrich.com The sample volume can be up to 30% of the total column volume. sigmaaldrich.com

For higher resolution separations, a finer particle size, such as the superfine grade, is preferred as it provides more efficient separations. cytivalifesciences.com In such cases, a bed height of approximately 15 cm is recommended. harvard.edu

The flow rate is another critical parameter. While Sephadex G-25 can be operated over a range of flow rates, it is important to select a rate that allows for efficient separation without causing excessive backpressure, especially with finer resin grades. cytivalifesciences.comsigmaaldrich.com For preparative scale work, coarser grades of Sephadex G-25 are often chosen to allow for higher flow rates at lower operating pressures. cytivalifesciences.comharvard.edu

Techniques for Enhanced Desalting and Buffer Exchange of Deoxyribonucleic Acids

Sephadex G-25 is exceptionally well-suited for the desalting and buffer exchange of DNA samples. lookchem.comchemicalbook.com This process relies on the principle of group separation, where the large DNA molecules are excluded from the pores of the gel matrix and elute in the void volume, while smaller molecules like salts and unincorporated nucleotides enter the pores and are retarded. ustc.edu.cn This size-based separation allows for the rapid and efficient removal of low molecular weight contaminants. sigmaaldrich.com

For effective desalting, the sample volume should be carefully considered in relation to the column volume. A sample volume of up to 30% of the column's total volume is generally acceptable for group separations. sigmaaldrich.com The separation can be performed using gravity flow, centrifugation, or a chromatography system. cytivalifesciences.com The use of pre-packed columns, such as HiTrap Desalting columns, can streamline the process, allowing for desalting in under a minute with high recovery rates. cytivalifesciences.com

To ensure complete removal of salts and for optimal buffer exchange, the column should be thoroughly equilibrated with the new buffer before applying the sample. This typically involves washing the column with several column volumes of the desired buffer. sigmaaldrich.com

Implementation of Centrifugation-Assisted Chromatographic Protocols (Spin Columns)

Spin columns pre-packed with Sephadex G-25 offer a rapid and convenient method for purifying small volumes of DNA. sigmaaldrich.comgeneaid.com These protocols are particularly useful for applications such as the purification of oligonucleotides after synthesis or labeling. guidechem.com The principle involves applying the DNA sample to the top of the packed resin bed and then using centrifugation to force the liquid through the column. advansta.com

The larger DNA molecules pass through the column quickly and are collected in a microcentrifuge tube, while smaller contaminants are retained in the gel matrix. geneaid.com A typical protocol involves the following steps:

Column Preparation: The spin column is placed in a collection tube and centrifuged to remove the storage buffer. geneaid.comadvansta.com

Equilibration: The column is equilibrated by adding the desired buffer and centrifuging again. This step is often repeated multiple times to ensure complete buffer exchange. advansta.com

Sample Application: The DNA sample is carefully loaded onto the center of the gel bed. geneaid.comadvansta.com

Elution: The column is transferred to a clean collection tube and centrifuged to elute the purified DNA. geneaid.comadvansta.com

Spin columns are designed for specific sample volume ranges, typically between 20 and 180 µL, and can achieve purification in as little as 5 minutes. geneaid.comadvansta.com

Integration of Sephadex G-25 Superfine DNA Grade into Automated Purification Workflows

The consistent performance and robustness of Sephadex G-25 make it suitable for integration into automated high-throughput DNA purification workflows. nih.gov Automated liquid handling systems can be programmed to perform all the steps of column-based purification, from resin dispensing and column packing to sample application and fraction collection. youtube.com

Automated systems can significantly increase throughput and reproducibility. technologynetworks.com For instance, an integrated system has been demonstrated that automates DNA sequencing from the template through to the primary sequence, incorporating size-exclusion chromatography for purification. nih.gov In such systems, multiple samples can be processed in parallel, for example, in a 96-well plate format, where each well functions as a small chromatography column. sigmaaldrich.comnih.gov

The use of technologies like Auto-blend Plus allows for the automated formulation of mobile phases from concentrated stocks, enabling the systematic study of how factors like ionic strength and pH affect the separation. youtube.com This automation facilitates method development and optimization for specific DNA purification challenges.

Diverse Applications and Mechanistic Insights in Molecular Biological Research

Purification of Oligonucleotides Following Chemical Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that results in a mixture of the desired full-length product along with various truncated or failed sequences and residual chemical protecting groups. umich.edu Sephadex G-25 Superfine DNA Grade plays a crucial role in the purification of these synthetic oligonucleotides. lookchem.com Its size-exclusion properties are particularly well-suited for this application. For instance, Sephadex G-25 is recommended for the purification of oligonucleotides that are 25-mers or shorter. umich.edu

The process leverages the significant size difference between the full-length oligonucleotide product and the contaminants. During chromatography, the much larger, full-length oligonucleotides are excluded from the pores of the Sephadex beads and pass through the column relatively quickly. In contrast, smaller molecules, including abortive synthesis products, cleaved protecting groups (like the dimethoxytrityl group), and salts from the synthesis and cleavage steps, penetrate the pores of the gel matrix. sunresinlifesciences.comumich.edu This penetration retards their movement through the column, leading to their effective separation from the desired oligonucleotide product, which is collected in the eluate. This method is an effective alternative to other purification techniques like HPLC or gel electrophoresis, particularly for routine desalting and cleanup.

Removal of Unincorporated Labels and Small Molecules from DNA Labeling Reactions

DNA labeling reactions are fundamental to many molecular biology techniques, involving the attachment of tags such as fluorescent dyes or radioactive isotopes. A critical step following these reactions is the removal of excess, unincorporated labels, which can interfere with downstream detection and analysis, causing high background signals. harvard.edufishersci.co.uk Sephadex G-25 is widely used for this cleanup step. harvardapparatus.comharvard.educytivalifesciences.co.jp

The principle is again based on size-exclusion chromatography. sunresinlifesciences.com Labeled DNA, being a large macromolecule, is excluded from the gel matrix's pores and elutes rapidly. cytivalifesciences.com The small molecules, such as free fluorescent dyes (e.g., dye-labeled dideoxy terminators) or unincorporated radiolabeled nucleotides (e.g., [α-³²P]ATP), are retained within the pores and elute much later. harvardapparatus.comfishersci.co.uksigmaaldrich.com This allows for a clean separation, yielding purified, labeled DNA with high recovery, suitable for applications like fluorescence microscopy, DNA sequencing, and hybridization-based assays. sunresinlifesciences.comsigmaaldrich.com Pre-packed spin columns containing Sephadex G-25 are commonly used to streamline this process, allowing for rapid and efficient purification of multiple samples simultaneously. harvardapparatus.comsigmaaldrich.com

| Application | Molecules Removed | Reference(s) |

| Oligonucleotide Synthesis | Failed sequences, cleaved protecting groups, salts | umich.edu |

| DNA Labeling | Unincorporated fluorescent dyes, radiolabeled nucleotides | harvardapparatus.comfishersci.co.uksigmaaldrich.com |

| PCR Preparation | Salts, residual primers, dNTPs, enzyme inhibitors | sunresinlifesciences.comlookchem.com |

| Sequencing Preparation | Salts, dye terminators, buffers | sigmaaldrich.comfishersci.co.uk |

| Plasmid Cleanup | Salts, small RNA fragments, phenol (B47542), detergents | cytivalifesciences.co.jpnih.gov |

Pre-Analytical Sample Conditioning for Downstream Nucleic Acid Assays

The performance of many sensitive molecular assays is highly dependent on the purity of the input nucleic acid sample. Contaminants such as salts, detergents, and residual reagents from extraction or upstream enzymatic reactions can inhibit enzymes and interfere with detection systems. This compound is an invaluable tool for pre-analytical sample conditioning, ensuring the sample is in an optimal state for subsequent analysis. sigmaaldrich.comlookchem.com

Polymerase Chain Reaction (PCR) is a powerful technique for amplifying specific DNA sequences, but it is sensitive to various inhibitors. Salts, residual solvents from DNA extraction (like phenol), and excess primers or dNTPs from previous reactions can reduce or completely inhibit the activity of the DNA polymerase. Sephadex G-25 is suitable for preparing DNA samples for PCR by efficiently removing these low-molecular-weight inhibitors. sigmaaldrich.comlookchem.com By passing the DNA sample through a Sephadex G-25 column, these inhibitory substances are retained by the matrix, while the purified DNA is recovered in the eluate, ready for amplification. sunresinlifesciences.com This cleanup step is crucial for achieving reliable and reproducible PCR results.

Nucleic acid sequencing, both traditional Sanger sequencing and next-generation sequencing (NGS) platforms, requires input DNA of high purity and in specific low-salt buffers. High salt concentrations can interfere with the enzymatic reactions of cycle sequencing and can disrupt the electrophoretic mobility of DNA fragments, leading to poor quality reads. fishersci.co.uk Sephadex G-25 is extensively used for desalting and buffer exchange of DNA samples prior to sequencing. sigmaaldrich.comscientificlabs.com It is highly effective at removing salts and unincorporated dye terminators from cycle sequencing reactions, which would otherwise obscure the results by creating "dye blobs". fishersci.co.uk The process involves applying the DNA sample to a column equilibrated with the desired sequencing buffer or pure water. As the sample passes through, the DNA rapidly elutes in the new buffer, while the original salts and other small molecules are exchanged and retained by the column. cytivalifesciences.comustc.edu.cn

In comprehensive purification strategies, multiple chromatography steps are often combined to achieve the highest purity. helsinki.fi Sephadex G-25 serves as a critical intermediate conditioning step, particularly when interfacing with techniques like ion-exchange chromatography (IEX) and affinity chromatography (AC). cytivalifesciences.comunc.edu For example, after a DNA sample is eluted from an IEX column, it is typically in a buffer with a high salt concentration used to disrupt the ionic interaction with the column matrix. sunresinlifesciences.com This high-salt condition is often incompatible with the next purification step or downstream application. A desalting step using Sephadex G-25 is employed to rapidly remove the high concentration of salt and exchange the buffer to one suitable for the subsequent step, such as the low-ionic-strength binding buffer for another round of IEX or for an affinity column. sunresinlifesciences.comhelsinki.fitandfonline.com This makes Sephadex G-25 an essential component in multi-step purification protocols for proteins and nucleic acids. unc.eduunc.edu

Isolation and Clean-up of Plasmid DNA and other Circular Nucleic Acid Constructs

The isolation of plasmid DNA from bacterial lysates is a cornerstone of molecular cloning. The crude lysate contains not only the desired plasmid but also a complex mixture of contaminants, including degraded chromosomal DNA, RNA fragments, proteins, and salts. While many commercial kits now use silica-membrane-based spin columns, gel filtration with Sephadex G-25 remains a valid and effective method for plasmid DNA cleanup. nih.govtandfonline.com

Following initial isolation steps like alkaline lysis and precipitation, a Sephadex G-25 chromatography step can be used to remove small molecules from the plasmid preparation. nih.gov This includes the efficient removal of salts, residual ethanol (B145695) from precipitation steps, and small RNA fragments that may have co-purified with the plasmid. cytivalifesciences.co.jp The large, supercoiled plasmid DNA is excluded from the pores of the Sephadex matrix and elutes quickly, while the smaller contaminants are retained. nih.gov This step is particularly useful for preparing high-purity plasmid DNA for sensitive downstream applications such as transfection, in vitro transcription, and sequencing. tandfonline.comcytivalifesciences.com

Specialized Applications in Transfer RNA Fractionation and Other Nucleic Acid Subtypes

This compound is a specialized gel filtration medium extensively utilized in molecular biology for the purification and fractionation of nucleic acids. sunresinlifesciences.com Its utility is grounded in size-exclusion chromatography, a technique that separates molecules based on their size. The "superfine" designation refers to the small particle size of the beads (20–80 µm), which facilitates high-resolution separations. sunresinlifesciences.com The "DNA grade" certification ensures that the material is tested for the absence of nucleases, safeguarding the integrity of the nucleic acid samples during processing. sigmaaldrich.comsigmaaldrich.com

The fundamental mechanism involves separating larger molecules from smaller ones. The cross-linked dextran (B179266) matrix of Sephadex G-25 contains pores of a specific size. sunresinlifesciences.com Molecules with a molecular weight greater than the exclusion limit (approximately 5,000 Da for globular proteins, corresponding to DNA fragments of about 10 base pairs) cannot enter these pores and are eluted first in the void volume of the column. scientificlabs.co.uksigmaaldrich.comavantorsciences.com Smaller molecules, such as salts, unincorporated nucleotides, and primers, can enter the pores, extending their path through the column and causing them to elute later. ustc.edu.cncytivalifesciences.com This differential elution enables the effective group separation of nucleic acids from low-molecular-weight contaminants. cytivalifesciences.com

In the context of transfer RNA (tRNA), Sephadex G-25 is primarily employed for desalting and buffer exchange. sunresinlifesciences.comsigmaaldrich.com Following enzymatic reactions or synthesis, tRNA preparations often contain high concentrations of salts or unincorporated labeled nucleotides that can interfere with subsequent applications like sequencing or enzymatic assays. Using Sephadex G-25, the larger tRNA molecules are efficiently separated from these smaller contaminants. sunresinlifesciences.com Research has confirmed the suitability of this resin for tRNA applications, demonstrating that incubation of tRNA with the Sephadex G-25 matrix does not lead to detectable degradation. sigmaaldrich.com

The application of this compound extends to the purification of other small nucleic acid subtypes, particularly oligonucleotides and small DNA fragments. sunresinlifesciences.comscientificlabs.co.uk It is highly effective for purifying synthesized oligonucleotides, removing them from residual salts and other small molecules post-synthesis. scientificlabs.co.uk This cleanup is a critical step for ensuring high performance in downstream applications such as PCR, cloning, and labeling reactions. The resin ensures high recovery rates of DNA fragments larger than 10 bases, making it a reliable choice for preparing high-purity samples. scientificlabs.co.ukgeneaid.com

The properties and applications of this compound in nucleic acid separation are summarized in the tables below.

Interactive Data Table: Properties of this compound

This table details the key physical and chemical properties of the chromatography resin relevant to nucleic acid separation.

| Property | Value | Reference |

| Matrix Composition | Cross-linked dextran with epichlorohydrin | sunresinlifesciences.comcytivalifesciences.com |

| Particle Size (dry) | 20–80 µm | sunresinlifesciences.comscientificlabs.co.uk |

| Fractionation Range (Dextrans) | 100–5,000 Da | sunresinlifesciences.com |

| Fractionation Range (Globular Proteins) | 1,000–5,000 Da | sunresinlifesciences.com |

| DNA Exclusion Limit | ≥ 10 base pairs | scientificlabs.co.uksigmaaldrich.com |

| pH Stability | 2–13 | sunresinlifesciences.comscientificlabs.co.uk |

Interactive Data Table: Research Findings in Nucleic Acid Separation

This table summarizes key findings from studies using this compound for the purification of various nucleic acid subtypes.

| Nucleic Acid Type | Application | Key Findings | Reference(s) |

| Transfer RNA (tRNA) | Desalting and purification | Used in gradient partition chromatography for fractionation; no degradation of tRNA detected after incubation. | sunresinlifesciences.comsigmaaldrich.com |

| Oligonucleotides | Purification after synthesis or labeling | High recovery (>90%) of oligonucleotides and small DNA fragments; effectively removes unincorporated probes and small molecules. | sunresinlifesciences.comscientificlabs.co.uk |

| DNA Fragments | Desalting and purification | Efficiently purifies DNA fragments greater than 10 bases in length from salts and other low molecular weight materials. | scientificlabs.co.ukgeneaid.com |

| Labeled Nucleic Acids | Removal of free labels | Separates labeled nucleic acids (which elute in the void volume) from smaller, unbound dyes or radioactive labels. | sunresinlifesciences.comharvardapparatus.com |

Comparative Analysis, Performance Benchmarking, and Future Research Directions

Comparative Performance of Sephadex G-25 Superfine DNA Grade with Other Size Exclusion Media

Sephadex G-25, a cross-linked dextran (B179266) medium, is a staple in size exclusion chromatography for desalting and buffer exchange of biomolecules. sunresinlifesciences.com Its "Superfine" grade, with a particle size of 20–80 µm, is particularly suited for applications demanding high resolution, such as the purification of oligonucleotides and small DNA fragments. scientificlabs.co.uksunresinlifesciences.com

The primary function of Sephadex G-25 in DNA purification is to separate larger DNA molecules (greater than 10 base pairs) from smaller contaminants like salts, unincorporated nucleotides, and primers. scientificlabs.co.ukharvardapparatus.com The performance of Sephadex G-25 Superfine can be compared with other grades of Sephadex and alternative size exclusion media.

| Media | Particle Size (µm) | Fractionation Range (Da) | Key Characteristics |

| Sephadex G-25 Superfine | 20–80 | 1,000–5,000 (globular proteins) | High resolution, ideal for small-scale, high-precision lab work. sunresinlifesciences.com |

| Sephadex G-25 Fine | 20–80 | 1,000–5,000 (globular proteins) | Similar to Superfine, offering high resolution. sunresinlifesciences.com |

| Sephadex G-25 Medium | 50–150 | 1,000–5,000 (globular proteins) | Faster flow rates, suitable for larger sample volumes where speed is a priority. sunresinlifesciences.com |

| Sephadex G-50 Medium | - | >30,000 | Suitable for purifying larger DNA molecules. integra-biosciences.com |

The choice between these grades often represents a trade-off between resolution and speed. While the Superfine grade provides the highest resolution due to its small particle size, the Medium grade allows for faster processing of larger sample volumes. sunresinlifesciences.com

Assessment of Particle Size Grades on Chromatographic Performance for Nucleic Acid Preparations

The particle size of a chromatography resin is a critical determinant of its performance, directly impacting efficiency, resolution, and backpressure. phenomenex.com In the context of nucleic acid purification, finer particles generally lead to sharper peaks and better separation of DNA fragments from small molecule contaminants.

Key Impacts of Particle Size:

Resolution and Efficiency: Smaller particles, like those in the "Superfine" grade, provide a larger surface area for interaction and shorter diffusion paths, resulting in higher resolution and narrower peaks. sunresinlifesciences.comphenomenex.com This is crucial for cleanly separating oligonucleotides from failed sequences or residual labeling reagents.

Flow Rate and Backpressure: A significant drawback of smaller particle sizes is the increased resistance to solvent flow, leading to higher backpressure and slower flow rates. sunresinlifesciences.comphenomenex.com This can increase the time required for purification.

Packing Uniformity: A narrow particle size distribution is essential for creating a homogenous and stable packed bed, which in turn leads to more consistent and reproducible chromatographic performance. chromatographytoday.com

Research has consistently shown that decreasing particle size in HPLC columns enhances chromatographic efficiency. chromatographyonline.com While not high-pressure liquid chromatography, the principles translate to size exclusion media like Sephadex, where finer particles yield superior separation for analytical and small-scale preparative work.

Comparison with Alternative DNA Purification Technologies: Methodological Advantages and Limitations

Size exclusion chromatography with Sephadex G-25 is one of several methods available for DNA purification. Other common techniques include alcohol precipitation, spin columns with silica (B1680970) membranes, and magnetic beads. integra-biosciences.comnih.gov

| Technology | Principle | Advantages | Limitations |

| Sephadex G-25 (SEC) | Separation based on molecular size. Larger DNA molecules elute first, while smaller molecules are trapped in the pores of the beads. integra-biosciences.com | Mild conditions, preserves biological activity, effective for desalting and buffer exchange. sunresinlifesciences.comharvardapparatus.com | Can result in sample dilution, may not be ideal for very dilute samples. |

| Ethanol (B145695)/Isopropanol Precipitation | DNA is precipitated out of solution by alcohol in the presence of salt. | Simple, can handle large sample volumes. integra-biosciences.com | Can co-precipitate other contaminants, may result in lower purity. nih.gov |

| Silica Spin Columns | DNA binds to a silica membrane in the presence of chaotropic salts. Contaminants are washed away, and pure DNA is eluted. integra-biosciences.com | Fast and easy to use, can be adapted for high-throughput formats. integra-biosciences.com | Membranes can clog, requires a minimum elution volume which may lead to lower DNA concentrations. integra-biosciences.com |

| Magnetic Beads | DNA binds to magnetic beads, which are then separated from the solution using a magnet. | Efficient, scalable, and amenable to automation. marketsandmarkets.com | Can be more expensive than other methods. |

A study comparing DNA purification methods for Sanger sequencing found that size exclusion chromatography performed similarly to a solid phase reversible immobilization (SPRI) reagent, another common purification method. nih.gov Customized spin-column methods have been shown to yield higher quantities of genomic DNA with more successful downstream PCR amplification compared to traditional salt-precipitation methods. nih.gov

Advancements and Potential Applications in Large-Scale Genomics and High-Throughput DNA Processing

The increasing demand for high-purity nucleic acids, driven by the growth of genomics and personalized medicine, is pushing the development of more efficient and scalable purification technologies. marketsandmarkets.comimarcgroup.com While Sephadex G-25 Superfine is primarily used for smaller-scale applications, the principles of size exclusion chromatography are relevant to large-scale processing.

For large-scale plasmid DNA purification, multi-step chromatography processes are often employed, combining techniques like anion exchange, hydrophobic interaction, and size exclusion chromatography to achieve pharmaceutical-grade purity. researchgate.net Anion-exchange chromatography, in particular, has proven effective for large-scale isolation of highly purified plasmid DNA. nih.gov

The trend towards automation and robotics is revolutionizing nucleic acid purification, enabling higher throughput and reducing manual errors. marketsandmarkets.com Pre-packed 96-well filter plates containing Sephadex can be used to speed up the purification workflow for a larger number of samples. integra-biosciences.com

Emerging Challenges and Future Research Avenues in High-Purity Nucleic Acid Chromatography

Despite significant advancements, challenges remain in nucleic acid chromatography, particularly in the context of large-scale and therapeutic applications.

Emerging Challenges:

Yield vs. Purity Trade-off: Each purification step increases purity but often at the cost of reduced yield. Optimizing processes to maximize both remains a key challenge.

Complex Samples: Isolating high-quality nucleic acids from complex biological samples can be difficult. medium.com

Scalability and Cost-Effectiveness: Developing purification processes that are both scalable and economical is crucial for industrial applications.

Stability of Nucleic Acid Therapeutics: Synthetic nucleic acids used in therapies require modifications to improve their stability, which can present unique purification challenges. nih.gov

Future Research Avenues:

Novel Chromatographic Media: The development of new resins with improved resolution, capacity, and flow properties is an ongoing area of research.

Multimodal Chromatography: Combining different chromatographic modes, such as size exclusion and ion exchange, into a single step can enhance separation efficiency. researchgate.net

Monolithic Columns: Monolithic supports offer the potential for high binding capacities and robust performance at high flow rates, making them an attractive option for large-scale purification.

Automation and Integration: Further integration of automated and robotic systems will be key to meeting the growing demand for high-throughput nucleic acid purification. marketsandmarkets.com

The continued evolution of chromatographic technologies, including advanced media like this compound, will be instrumental in advancing genomics, molecular diagnostics, and the development of nucleic acid-based therapeutics.

Q & A

Q. What is the exclusion limit of Sephadex G-25 Superfine DNA grade for nucleic acids, and how does this influence experimental design?

The exclusion limit for double-stranded DNA (dsDNA) is 10 base pairs (bp) , making it unsuitable for separating DNA fragments >10 bp but ideal for desalting oligonucleotides (≥10mers) or removing small contaminants (e.g., unincorporated nucleotides, salts) from larger DNA. For globular proteins, the fractionation range is 1,000–5,000 molecular weight (Mr) . Researchers must match the target biomolecule’s size to this range to ensure effective separation.

Q. What protocols are recommended for preparing Sephadex G-25 Superfine for DNA purification?

- Swelling: Hydrate dry resin in buffer for 72 hours at 20°C or 5 hours at 90°C .

- Column packing: Use a bed height of 10–15 cm for gravity flow columns. Ensure equilibration with ≥3 column volumes of buffer (e.g., STE buffer or Tris-EDTA) .

- Sample loading: Limit the sample volume to ≤30% of the bed volume to prevent overloading and ensure resolution .

Q. What recovery rates can be expected for DNA purification, and how are they influenced by experimental variables?

Recovery rates range from 70% to >95% , depending on the DNA size, buffer composition, and sample volume . For oligonucleotides ≥10mers, recovery is optimized by using gravity flow (e.g., NAP columns) instead of spin protocols, which may shear smaller fragments .

Advanced Research Questions

Q. How can flow rate and resolution be optimized in high-throughput applications?

The superfine particle size (20–50 µm) allows shorter diffusion distances, enabling high flow rates (e.g., 1–2 mL/min) without sacrificing resolution . For gravity-driven columns, bed height and buffer viscosity (e.g., avoiding high-salt buffers) critically influence flow rates. Pre-equilibrating columns at room temperature reduces variability in resin swelling and flow consistency .

Q. How should researchers troubleshoot low DNA recovery or incomplete desalting?

- Sample overloading: Ensure the sample volume does not exceed 30% of the bed volume .

- Buffer incompatibility: Verify that the buffer pH (2–13) and ionic strength align with the resin’s chemical stability range .

- Column degradation: Check for microbial contamination (e.g., by including 0.15% Kathon or 20% ethanol in storage buffers) .

Q. What experimental evidence supports the absence of nuclease activity in Sephadex G-25 Superfine?

Rigorous nuclease testing involves incubating λHind III DNA fragments with resin supernatants for 16–18 hours at 37°C. No degradation is observed via agarose gel electrophoresis, confirming the resin’s compatibility with sensitive DNA workflows .

Q. Can Sephadex G-25 Superfine separate DNA-protein complexes, and what are the limitations?

The resin’s exclusion limit for proteins (Mr 5,000) permits separation of small proteins (e.g., nucleases) from larger DNA-protein complexes. However, complexes >5,000 Mr will co-elute with DNA, necessitating alternative methods like ion-exchange chromatography .

Methodological Considerations

Q. How does particle size (superfine vs. medium) impact DNA binding and resolution?

Superfine particles (20–50 µm) provide higher surface-area-to-volume ratios, reducing non-specific DNA binding and improving resolution for oligonucleotides compared to medium-grade resins (50–150 µm) . This is critical for applications like radiolabeled DNA purification, where minimal resin interaction preserves label integrity .

Q. What are the trade-offs between using pre-packed columns (e.g., NAP-5) and self-packed columns?

Pre-packed columns (e.g., NAP-5) ensure standardized bed volumes and reproducibility, ideal for small-scale purifications (0.5–2.5 mL samples) . Self-packed columns offer flexibility in bed height and buffer selection but require rigorous quality control to avoid channeling or uneven flow .

Q. How does storage condition (e.g., ethanol vs. Kathon) affect resin performance over time?

Storage in 20% ethanol prevents microbial growth but may require extensive re-equilibration to remove residual ethanol before use. 0.15% Kathon offers a lower-maintenance alternative but must be validated for compatibility with downstream assays (e.g., PCR inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.